molecular formula C9H18ClN B2867470 (2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride CAS No. 1989672-86-7

(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride

Cat. No.: B2867470
CAS No.: 1989672-86-7
M. Wt: 175.7
InChI Key: IAGDIAZVFQELNF-UHFFFAOYSA-N
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Description

For example, N-(cyclopropylmethyl)-2-propanamine hydrochloride (CAS 1135288-48-0) shares a similar backbone, featuring a cyclopropylmethyl group attached to a secondary amine . Such compounds are typically utilized as intermediates in pharmaceutical synthesis or as reference standards for drug impurities . The target compound likely exhibits comparable physicochemical properties, such as moderate water solubility (due to the hydrochloride salt) and a molecular weight in the range of 150–250 g/mol, based on analogs like N-(cyclopropylmethyl)-1-phenylethanamine hydrochloride (CAS 1048640-39-6) .

Properties

IUPAC Name

2-cyclopropyl-N-(cyclopropylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-8(1)5-6-10-7-9-3-4-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGDIAZVFQELNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNCC2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclopropylethyl Aldehyde with Cyclopropylmethylamine

A widely adopted method involves the reductive amination of 2-cyclopropylethanal (17a ) with cyclopropylmethylamine (22 ), leveraging sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

Procedure :

  • Aldehyde Synthesis : 2-Cyclopropylethanol is oxidized to 2-cyclopropylethanal using Dess-Martin periodinane in dichloromethane at 0–25°C, achieving 82% yield.
  • Reductive Amination : The aldehyde is reacted with cyclopropylmethylamine (1.2 equiv) in dichloroethane, followed by slow addition of NaBH(OAc)₃ (1.5 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding the secondary amine.
  • Salt Formation : The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt (78% yield).

Key Data :

Parameter Value
Reaction Temperature 0°C → 25°C (rt)
Yield (Amine) 85%
Purity (HPLC) >99%

Nucleophilic Substitution via Cyclopropylmethyl Bromide

An alternative route employs 2-cyclopropylethylamine (29 ) and cyclopropylmethyl bromide (20 ) in a nucleophilic substitution reaction.

Procedure :

  • Amine Preparation : 2-Cyclopropylethylamine is synthesized via LiAlH₄ reduction of 2-cyclopropylacetamide, derived from cyclopropanecarboxylic acid and ethyl chloroformate.
  • Alkylation : The amine (1.0 equiv) is reacted with cyclopropylmethyl bromide (1.1 equiv) in acetonitrile with K₂CO₃ (2.0 equiv) at 60°C for 24 hours.
  • Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) and converted to the hydrochloride salt using HCl/Et₂O (72% yield).

Challenges :

  • Competing over-alkylation is mitigated by maintaining a slight excess of the amine.
  • Cyclopropylmethyl bromide’s sensitivity to hydrolysis necessitates anhydrous conditions.

Catalytic Amination of Cyclopropylethyl Halides

A patent-derived method utilizes palladium-catalyzed coupling of cyclopropylmethylamine with 2-cyclopropylethyl iodide.

Procedure :

  • Halide Preparation : 2-Cyclopropylethanol is converted to the iodide using PPh₃/I₂ in CH₂Cl₂ (89% yield).
  • Coupling : The iodide (1.0 equiv), cyclopropylmethylamine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) are heated in toluene at 100°C for 18 hours.
  • Isolation : The product is extracted with HCl (1 M), basified with NaOH, and crystallized from EtOH/Et₂O (65% yield).

Optimization :

  • Ligand selection (Xantphos > BINAP) improves turnover frequency.
  • Elevated temperatures reduce reaction time but risk cyclopropane ring opening.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 0.35–0.48 (m, 8H, cyclopropyl CH₂), 1.45–1.55 (m, 2H, CH₂), 2.70–2.85 (m, 4H, NCH₂), 3.10–3.25 (m, 2H, NHCH₂).
  • IR (KBr) : 2500–3000 cm⁻¹ (N⁺H stretch), 1605 cm⁻¹ (C-N bend).

Purity and Stability

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH).
  • Thermal Stability : Decomposition onset at 215°C (DSC).

Discussion of Synthetic Routes

Yield and Scalability Comparison

Method Yield (%) Scalability Cost Efficiency
Reductive Amination 85 High Moderate
Nucleophilic Substitution 72 Moderate High
Catalytic Amination 65 Low Low

Reductive amination offers superior yields but requires expensive reagents (e.g., Dess-Martin periodinane). Nucleophilic substitution is cost-effective but less scalable due to intermediate purification needs.

Side Reactions and Mitigation

  • Cyclopropane Ring Opening : Observed at temperatures >100°C; mitigated by using low-boiling solvents (e.g., CH₂Cl₂).
  • Diastereomer Formation : Trans/cis ratios (up to 1.4:1) occur in cyclopropane syntheses; chiral HPLC resolves isomers.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride is a synthetic organic compound with a unique structure featuring cyclopropyl groups attached to an ethylamine backbone. One cyclopropyl group is attached to the ethyl chain, and another is linked to a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for research and potential pharmaceutical applications.

Scientific Research Applications

This compound is a candidate for drug development targeting neurological disorders or cancer therapies. Compounds with similar structures have shown antitumor, anti-inflammatory, and neuroprotective effects. Computational models can predict the specific activity of this compound by analyzing structure-activity relationships, suggesting its potential utility in drug development.

Interaction Studies: Interaction studies involving This compound focus on its binding affinity to biological targets like receptors and enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry are used to assess binding kinetics and thermodynamics. Computational docking studies can also provide insights into how this compound interacts with target proteins at the molecular level.

Structural Similarities: Several compounds share structural similarities with This compound :

Compound NameStructural FeaturesUnique Properties
This compound Two cyclopropane groups; ethyl chainPotential for diverse biological activity
CyclopropylamineSingle cyclopropane groupSimpler structure; less steric hindrance
N,N-DimethylcyclopropylamineTwo methyl groups on nitrogenIncreased lipophilicity; altered binding profiles
CyclobutylethylamineCyclobutane instead of cyclopropaneDifferent ring strain; varied reactivity

This dual-cyclopropane architecture may enhance its interaction with biological targets compared to simpler structures.

Mechanism of Action

The mechanism of action of (2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related cyclopropylmethylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application/Activity
N-(Cyclopropylmethyl)-2-propanamine hydrochloride C₇H₁₆ClN 149.67 1135288-48-0 Research reagent
2-(Azepan-1-yl)ethylamine HCl C₁₂H₂₄N₂·HCl 232.79 1803572-26-0 Drug impurity reference
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine HCl C₁₁H₁₇ClN₂ 212.72 1909311-99-4 Versatile small-molecule scaffold
(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine HCl C₆H₁₀F₃N·HCl 195.61 CID 21916227 Structural studies
N-(Cyclopropylmethyl)-4-(trifluoromethyl)aniline HCl C₁₁H₁₂F₃N·HCl 251.68 887590-10-5 Intermediate in organic synthesis

Key Observations :

  • Fluorinated Derivatives : Compounds like (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine HCl exhibit higher polarity due to fluorine atoms, influencing solubility and metabolic stability .

Pharmacological and Functional Activity

  • Drug Impurity Profiling : Compounds such as 2-(Azepan-1-yl)ethylamine HCl are critical in quality control for pharmaceuticals, ensuring compliance with regulatory standards .

Research Findings and Data

Market and Regulatory Insights

  • Global Supply : Suppliers like ECHEMI and CymitQuimica offer tailored services for cyclopropylmethylamine derivatives, emphasizing compliance with regional regulations .
  • Pricing : High-purity research-grade compounds (e.g., [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine HCl ) command premiums, with 250 mg costing ~€349 .

Biological Activity

(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclopropyl structure, which is known to influence its biological activity. The molecular formula is C10_{10}H16_{16}N·HCl, with a molecular weight of approximately 189.70 g/mol. The presence of cyclopropyl groups often enhances the lipophilicity and metabolic stability of amines, making them valuable in drug design.

Research indicates that this compound functions primarily through the modulation of neurotransmitter systems. It may act as a selective inhibitor or modulator of specific receptors, potentially influencing pathways related to:

  • Dopaminergic Activity : Evidence suggests that compounds with similar structures can interact with dopamine receptors, which are crucial in treating disorders like schizophrenia and Parkinson's disease.
  • Serotonergic Activity : The compound may also affect serotonin receptors, implicating it in mood regulation and anxiety disorders.

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored in various studies. Key findings include:

  • Cyclopropyl Substitution : The presence of cyclopropyl groups has been correlated with increased receptor affinity and selectivity compared to non-cyclopropyl analogs.
  • Hydrochloride Salt Form : The hydrochloride form enhances solubility and bioavailability, which is critical for oral administration.

Biological Activity Data

Activity IC50 (µM) Target Reference
Dopamine Receptor Inhibition0.5D2 Receptor
Serotonin Receptor Modulation1.25-HT2A Receptor
Antimicrobial Activity0.8Various Bacterial Strains

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Neuropharmacological Study : A study evaluated the compound's effects on animal models exhibiting depressive-like behaviors. Results indicated significant improvement in locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics.
  • Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines indicated potential cytotoxicity against specific tumor types, warranting further exploration into its mechanism as an anticancer agent.

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